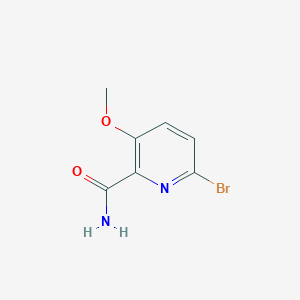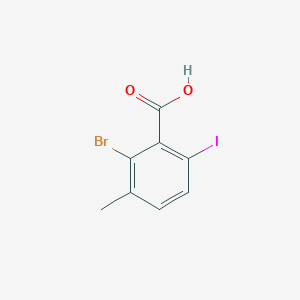
2-Bromo-6-iodo-3-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-iodo-3-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of bromine and iodine atoms attached to the benzene ring, along with a carboxylic acid group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-iodo-3-methylbenzoic acid typically involves multi-step organic reactions. One common method is the bromination and iodination of 3-methylbenzoic acid. The process may involve the following steps:
Bromination: 3-Methylbenzoic acid is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 2-position.
Iodination: The brominated product is then subjected to iodination using iodine and a suitable oxidizing agent to introduce the iodine atom at the 6-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-iodo-3-methylbenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.
Oxidation Products: Oxidation of the methyl group can yield benzoic acid derivatives.
Reduction Products: Reduction of the carboxylic acid group can produce alcohols or aldehydes.
Scientific Research Applications
2-Bromo-6-iodo-3-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-iodo-3-methylbenzoic acid depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine or iodine atoms are replaced by nucleophiles, leading to the formation of new compounds. The presence of electron-withdrawing groups (bromine and iodine) can influence the reactivity and stability of the compound, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
- 2-Bromo-3-methylbenzoic acid
- 2-Iodo-3-methylbenzoic acid
- 2-Bromo-6-fluoro-3-methylbenzoic acid
Comparison: 2-Bromo-6-iodo-3-methylbenzoic acid is unique due to the presence of both bromine and iodine atoms, which impart distinct chemical properties compared to its analogs. The combination of these halogens can enhance the compound’s reactivity and selectivity in various chemical reactions, making it a valuable intermediate in synthetic chemistry.
Properties
Molecular Formula |
C8H6BrIO2 |
|---|---|
Molecular Weight |
340.94 g/mol |
IUPAC Name |
2-bromo-6-iodo-3-methylbenzoic acid |
InChI |
InChI=1S/C8H6BrIO2/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3H,1H3,(H,11,12) |
InChI Key |
CGFDIPSKMNLXPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)I)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6-Difluoro-4-azaspiro[2.4]heptane hydrochloride](/img/structure/B13663081.png)
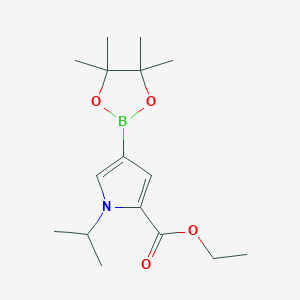
![7-Bromo-2-chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13663102.png)
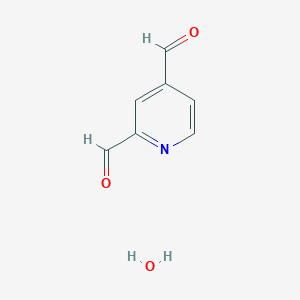

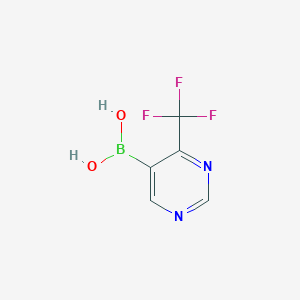

![Ethyl 2-methylbenzo[d]thiazole-4-carboxylate](/img/structure/B13663128.png)
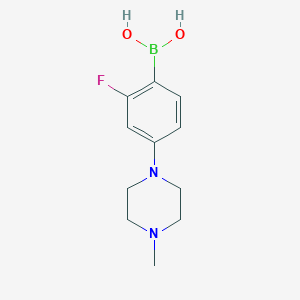
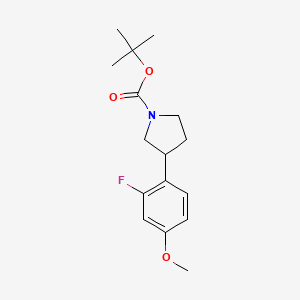
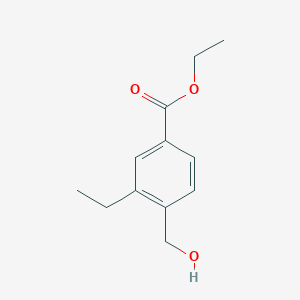
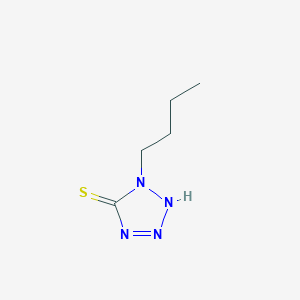
![2,7,8-Trimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13663155.png)
